1H-Pyrazole, 3-methyl-5-(phenylmethyl)-
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry and a versatile synthon in organic synthesis. The pyrazole core is present in a wide range of biologically active molecules, demonstrating its importance in drug discovery. nih.gov Renowned pharmaceutical agents, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the analgesic difenamizole, all feature a pyrazole scaffold, highlighting the ring system's capacity to interact with diverse biological targets.
The utility of pyrazoles extends to agrochemicals, where they are integral to the structure of various herbicides and insecticides. In materials science, pyrazole derivatives are explored for their applications as ligands in coordination chemistry, forming stable complexes with various metals that can function as catalysts or functional materials. Their ability to engage in hydrogen bonding and π-π stacking interactions, combined with their metabolic stability, makes them highly valuable building blocks for creating complex molecular architectures with tailored properties. bldpharm.com
Overview of Synthetic Strategies for Substituted Pyrazoles
The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methods available for creating substituted derivatives. The most classical and widely used method is the Knorr pyrazole synthesis, first reported in 1883, which involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine (B178648) derivative. jayorganics.com The choice of appropriately substituted precursors allows for controlled placement of substituents on the resulting pyrazole ring.
Another prevalent strategy is the 1,3-dipolar cycloaddition reaction. This method typically involves the reaction of a diazo compound with an alkyne, which provides a direct and often highly regioselective route to the pyrazole core. nist.gov Variations of this approach, using nitrile imines and alkenes, are also common.
Modern synthetic methodologies have further expanded the toolbox for pyrazole synthesis. These include:
Reactions of α,β-unsaturated carbonyl compounds: Chalcones and other enones can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.
Multi-component reactions: One-pot reactions involving three or more starting materials have been developed to generate highly substituted pyrazoles in an efficient manner, minimizing waste and simplifying purification processes. researchgate.net
Cyclization of functionalized hydrazones: Hydrazones derived from ketones bearing a suitable leaving group can undergo intramolecular cyclization to afford the pyrazole ring.
These strategies provide chemists with a high degree of control over the substitution pattern, enabling the synthesis of a vast library of pyrazole derivatives for various applications.
Specific Contextualization of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- within Pyrazole Research
The specific compound, 1H-Pyrazole, 3-methyl-5-(phenylmethyl)-, also known as 5-benzyl-3-methyl-1H-pyrazole, is a distinct isomer within the vast family of pyrazole derivatives. While research on this exact molecule is not as extensively documented as its phenyl-substituted analog (3-methyl-5-phenyl-1H-pyrazole), its structure is of significant interest as a building block in organic synthesis.
The synthesis of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- can be achieved through the established condensation reaction of a hydrazine with an appropriate β-dicarbonyl compound. Specifically, the reaction of hydrazine hydrate (B1144303) with 1-phenyl-2,4-pentanedione would yield the target compound. This reaction provides a direct route to the 3-methyl-5-benzyl substitution pattern on the pyrazole core.
While dedicated studies on the biological activity of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- are limited in publicly accessible literature, related structures are actively investigated. For instance, derivatives like 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid are utilized as intermediates in the development of novel therapeutic agents, particularly for anti-inflammatory and analgesic applications. chemimpex.com This suggests that the 3-methyl-5-benzylpyrazole scaffold serves as a valuable platform for further functionalization in drug discovery programs. Research into related pyrazolone (B3327878) derivatives has involved reacting precursors with benzyl (B1604629) chloride to introduce the benzyl group, indicating the importance of this substituent in modulating biological effects. researchgate.net
The chemical properties of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- are detailed in the table below.
| Identifier | Value |
|---|---|
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 5-benzyl-3-methyl-1H-pyrazole |
| Canonical SMILES | CC1=NN=C(C1)CC2=CC=CC=C2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-benzyl-5-methylpyrazolidine |
InChI |
InChI=1S/C11H16N2/c1-9-7-11(13-12-9)8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
InChI Key |
BGNKWUJCQWXLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis Methodologies for 1h Pyrazole, 3 Methyl 5 Phenylmethyl and Analogous Pyrazole Scaffolds
Classical Cyclocondensation Approaches
Cyclocondensation reactions represent the most traditional and widely employed route to the pyrazole (B372694) core. rsc.orgbeilstein-journals.org These methods typically involve the reaction of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic substrate, leading to the formation of the five-membered heterocyclic ring. nih.govmdpi.com
The cornerstone of classical pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883, which involves the condensation of hydrazine or its derivatives with 1,3-dicarbonyl compounds. nih.govnih.govjk-sci.com The reaction is typically catalyzed by acid. jk-sci.com The mechanism proceeds through the initial attack of one nitrogen atom of the hydrazine on one of the carbonyl groups to form an imine or enamine intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring. jk-sci.comyoutube.com
The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two regioisomeric products. mdpi.comnih.gov The regioselectivity is often influenced by the steric and electronic properties of the substituents on both reactants. nih.gov For the specific synthesis of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)-, the reaction would involve hydrazine and 1-phenylpentane-2,4-dione.
Table 1: Examples of Classical Pyrazole Synthesis via Knorr Condensation
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting Pyrazole Product(s) | Reference |
|---|---|---|---|
| Hydrazine | Acetylacetone | 3,5-Dimethylpyrazole | mdpi.com |
| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethylpyrazole | researchgate.net |
| Methylhydrazine | 1,3-Diketone (unsymmetrical) | Mixture of two regioisomers | nih.gov |
| Hydrazine | 1-Phenylpentane-2,4-dione | 3-Methyl-5-(phenylmethyl)-1H-pyrazole | Hypothetical based on Knorr Synthesis |
The versatility of the cyclocondensation approach is broadened by the wide array of 1,3-difunctional systems that can serve as the three-carbon dielectrophile. mdpi.com Beyond the standard 1,3-diketones, other suitable substrates include:
β-Ketoesters: These react with hydrazines to form pyrazolones, which are important intermediates and final products in their own right. nih.gov
α,β-Unsaturated Carbonyl Compounds: These substrates, including α,β-unsaturated ketones and aldehydes, react with hydrazines to yield pyrazolines. The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization. beilstein-journals.orgmdpi.com The resulting pyrazolines can then be oxidized to the corresponding aromatic pyrazoles. beilstein-journals.org
β-Enaminones: These compounds, which are related to 1,3-dicarbonyls, also serve as effective precursors for pyrazole synthesis upon reaction with hydrazines. mdpi.com
This flexibility allows for the synthesis of a diverse range of substituted pyrazoles by choosing the appropriate 1,3-difunctional starting material. nih.govmdpi.com
Advanced Synthetic Protocols
To address the limitations of classical batch synthesis, such as safety concerns with hazardous reagents and challenges in scalability, advanced synthetic protocols have been developed. nih.govgalchimia.com Continuous flow chemistry, in particular, has emerged as a powerful tool for the synthesis of pyrazoles. nih.govmdpi.com
Continuous flow processing involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers significant advantages for pyrazole synthesis, including superior control over reaction parameters like temperature and residence time, enhanced safety by minimizing the volume of hazardous intermediates at any given moment, and improved scalability and reproducibility. nih.govgalchimia.com The synthesis of various pyrazole derivatives, including the anti-inflammatory drug Celecoxib, has been successfully demonstrated using continuous flow systems. nih.govnih.gov
The [3+2] cycloaddition reaction is another fundamental route to pyrazoles. rsc.org A common example is the reaction of a diazo compound (as the 1,3-dipole) with an alkyne (as the dipolarophile). mdpi.comnih.gov Diazo compounds, particularly diazomethane (B1218177) and its derivatives, are highly reactive and potentially explosive, making their handling in large quantities in batch processes hazardous. nih.gov
Continuous flow chemistry provides a safer alternative by enabling the in situ generation and immediate consumption of these hazardous intermediates. nih.govnih.gov In a typical setup, a precursor amine is converted into a diazoalkane in a first reactor coil, which then merges with a stream of the alkyne substrate in a second coil where the cycloaddition occurs to form the pyrazole ring. nih.govnih.gov This approach significantly reduces reaction times and improves safety. nih.gov
Table 2: Continuous Flow [3+2] Cycloaddition for Pyrazole Synthesis
| Diazo Precursor | Dipolarophile (Alkyne) | Key Advantage of Flow Chemistry | Yield Range | Reference |
|---|---|---|---|---|
| Fluorinated Amines (e.g., difluoroethylamine) | Various Alkynes (e.g., ethyl propiolate) | In situ generation and consumption of hazardous diazoalkanes at elevated temperatures. | 48-99% | mdpi.comnih.gov |
| Trimethylsilyldiazomethane | Terminal Alkynes | Precise control over stoichiometry and rapid heating. | Not specified | mdpi.com |
For pyrazole synthesis, multi-step continuous flow systems have been designed to convert simple starting materials into complex pyrazole products. nih.gov For instance, a four-step process has been reported for the conversion of anilines into N-arylated pyrazoles. nih.govnih.gov This sequence involves diazotization of the aniline (B41778), reduction to the corresponding hydrazine using vitamin C, and subsequent Knorr cyclocondensation with a 1,3-dicarbonyl compound, all performed in a series of connected flow reactors. nih.govnih.gov Another approach involves the sequential copper-catalyzed homocoupling of terminal alkynes to form 1,3-diynes, followed by a Cope-type hydroamination with hydrazine in a second reactor to yield 3,5-disubstituted pyrazoles. rsc.orgrsc.org
Table 3: Example of a Tandem Four-Step Continuous Flow Synthesis of N-Aryl Pyrazoles
| Step | Reaction | Reagents | Advantage | Reference |
|---|---|---|---|---|
| 1 | Diazotization | Aniline, NaNO₂, HCl | In situ formation of unstable diazonium salt | nih.govnih.gov |
| 2 | Reduction | Vitamin C | Metal-free reduction to hydrazine | nih.govnih.gov |
| 3 | Hydrolysis (if needed) | Aqueous base | Preparation for condensation | nih.gov |
| 4 | Cyclocondensation | 1,3-Dicarbonyl compound | Final pyrazole ring formation | nih.govnih.gov |
Green Chemistry Methodologies
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it In pyrazole synthesis, this has led to the development of methodologies that utilize environmentally benign solvents, reduce or eliminate the need for catalysts, and employ energy-efficient techniques like microwave irradiation. unibo.itpharmacognosyjournal.netmdpi.com
The replacement of volatile and often toxic organic solvents is a primary goal of green chemistry. thieme-connect.com Water, being abundant and non-toxic, serves as an excellent medium for many organic reactions, including the synthesis of pyrazoles. thieme-connect.com Similarly, solvent-free reactions, conducted by grinding reagents together or simply heating a mixture of reactants, represent an ideal green approach by completely eliminating solvent waste. tandfonline.comresearchgate.net
Recent research has demonstrated the efficacy of these methods. For instance, a one-pot, three-component reaction for synthesizing trifluoromethylated pyrazole derivatives has been developed under solvent-free conditions at 110 °C, offering high yields (80%–92%) and operational simplicity. tandfonline.com Another approach involves the synthesis of fully substituted pyrazoles using a catalytic amount of tetrabutyl ammonium (B1175870) peroxy disulphate ((TBA)₂S₂O₈) under solvent-free conditions. rsc.org Aqueous media have also been successfully employed. The synthesis of multisubstituted 5-amino pyrazoles was achieved through a three-component condensation in water, catalyzed by sodium p-toluene sulfonate (NaPTS), a water-soluble and recyclable polymer catalyst that accelerates the reaction. rsc.org Similarly, Amberlyst-70, a non-toxic and cost-effective heterogeneous catalyst, has been used for the condensation of hydrazines with 1,3-diketones in water at room temperature. mdpi.com
| Methodology | Key Features | Reactants Example | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aqueous Synthesis | Environmentally friendly, simple workup | Hydrazines, 1,3-Diketones | Amberlyst-70, Room Temp. | High | mdpi.com |
| Aqueous Synthesis | Water-soluble, recyclable catalyst | Phenyl hydrazines, Aldehydes, Malononitrile | NaPTS, Room Temp. | High | rsc.org |
| Solvent-Free Synthesis | No solvent waste, operational simplicity | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, Anilines, Trimethyl orthoformate | 110 °C | 80-92% | tandfonline.com |
| Solvent-Free Synthesis | High yield, short reaction time | Aldehydes, Arylhydrazines, β-Diketones | (TBA)₂S₂O₈ | High | rsc.org |
Eliminating catalysts, especially those based on toxic or expensive metals, is another key aspect of green synthesis. tandfonline.com Several pyrazole syntheses can be performed catalyst-free, often by heating the reactants under solvent-free conditions. researchgate.netrsc.org For example, the 1,3-dipolar cycloaddition of diazo compounds to alkynes proceeds readily upon heating without any catalyst, affording pyrazole products in high yields, often without the need for further purification. researchgate.netrsc.org A temperature-controlled, catalyst-free approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has also been developed, relying on electrophilic cyclization. nih.gov
Conversely, when a catalyst is necessary, the use of highly efficient and recyclable nanocatalysts aligns with green chemistry principles. taylorfrancis.com Nanocatalysts offer advantages such as high surface area, mild reaction conditions, and easy separation and reuse. taylorfrancis.comnih.gov Cobalt-based nanoparticles (Co/Al₂O₃) have been reported as an efficient and recyclable catalyst for the synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions. yu.edu.jo Similarly, a magnetic nanocatalyst (Fe₃O₄@CPTMO-phenylalanine-Ni) has been developed for the one-pot, three-component synthesis of substituted pyrazoles, which can be easily recovered using an external magnet. nih.gov
| Process | Catalyst | Key Features | Example Reaction | Reference |
|---|---|---|---|---|
| Catalyst-Free | None | Proceeds by heating, high purity product | 1,3-dipolar cycloaddition of α-diazocarbonyls and alkynes | researchgate.netrsc.org |
| Catalyst-Free | None | Temperature-controlled divergent synthesis | Electrophilic cyclization of tosylhydrazones | nih.gov |
| Nanocatalyst-Mediated | Co/Al₂O₃ | Solvent-free, recyclable catalyst | Synthesis of pyrano[2,3-c]pyrazoles | yu.edu.jo |
| Nanocatalyst-Mediated | Fe₃O₄@CPTMO-phenylalanine-Ni | Magnetic, recyclable, mild conditions | Three-component synthesis of substituted pyrazoles | nih.gov |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency, atom economy, and convergence. mdpi.comrsc.org These one-pot processes reduce the need for purification of intermediates, saving time, solvents, and energy. nih.gov
The synthesis of pyrazole scaffolds is well-suited to MCR strategies. A common approach is the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. beilstein-journals.org For instance, a novel and efficient one-pot, three-component reaction has been developed for the synthesis of 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives from the condensation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, aniline derivatives, and trimethyl orthoformate under solvent-free conditions. tandfonline.com Another example is the four-component synthesis of pyrano[2,3-c]pyrazoles via the reaction of aldehydes, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate (B1144303). mdpi.com These reactions often proceed in green solvents like water or ethanol (B145695) and can be promoted by various catalysts, including organocatalysts or nanoparticles, further enhancing their sustainable profile. mdpi.comacs.org
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. nih.govthieme.de The reaction involves the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (typically an alkyne or an alkene). acs.orgrsc.org
A convenient one-pot procedure for preparing 3,5-disubstituted pyrazoles involves the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from aldehydes, with terminal alkynes. acs.org This method avoids the need to handle potentially hazardous diazo compounds directly. acs.org Similarly, nitrilimines, generated in situ from hydrazonyl halides, react with alkynes to yield tetrasubstituted pyrazoles. mdpi.com These cycloaddition reactions can often be performed under catalyst-free conditions simply by heating, which is advantageous from a green chemistry perspective. researchgate.net The regioselectivity of the cycloaddition can be a challenge but can be controlled through the choice of substrates and reaction conditions. mdpi.com
Regioselective Synthesis of Specific Substituted Pyrazoles
The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to the formation of two constitutional isomers, posing significant challenges for purification and reducing the yield of the desired product. thieme-connect.com Therefore, the development of regioselective synthetic methods is of paramount importance.
An improved protocol for the highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles involves the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). thieme-connect.com This method provides consistently higher regioselectivity compared to traditional protic solvents like ethanol or acetic acid. thieme-connect.com For example, the reaction of 1-(4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione with 4-methoxyphenylhydrazine hydrochloride in DMAc yields the desired pyrazole regioisomer with a selectivity greater than 99.8:0.2. thieme-connect.com Another strategy to achieve regioselectivity is through 1,3-dipolar cycloaddition reactions where electronic and steric factors of the dipole and dipolarophile direct the addition to favor one isomer. mdpi.comacs.org For instance, the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a novel route for the regioselective synthesis of polysubstituted pyrazoles. acs.org
| 1,3-Diketone Substituent (R¹) | Arylhydrazine Substituent (R²) | Solvent | Isomer Ratio (Major:Minor) | Yield (%) |
|---|---|---|---|---|
| CF₃ | 4-OCH₃ | DMAc | >99.8:0.2 | 98 |
| CF₃ | 4-OCH₃ | EtOH | 96:4 | - |
| CF₂H | 4-Cl | DMAc | 98:2 | 98 |
| CF₂H | 4-Cl | EtOH | 83:17 | - |
| CH₃ | 4-F | DMAc | >99.8:0.2 | 98 |
| CH₃ | 4-F | EtOH | 85:15 | - |
Chemical Reactivity and Functionalization of the 1h Pyrazole, 3 Methyl 5 Phenylmethyl Core
Regioselectivity in Substitution Reactions
The pyrazole (B372694) ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. However, the presence of two nitrogen atoms and two distinct carbon substituents in 3-methyl-5-benzyl-1H-pyrazole introduces complexities in predicting the outcome of substitution reactions. The regioselectivity is primarily governed by a combination of steric hindrance and the electronic effects of the existing substituents.
In the case of electrophilic substitution on the pyrazole ring, the C4 position is the most electron-rich and sterically accessible site, and therefore, reactions such as halogenation, nitration, and sulfonation preferentially occur at this position. researchgate.netquora.com Should the C4 position be occupied, electrophilic attack becomes significantly more difficult and requires harsher reaction conditions.
When considering substitution at the nitrogen atoms (N-alkylation and N-arylation), the situation is more complex due to the existence of prototropic tautomers (discussed in section 3.3). The reaction can proceed at either the N1 or N2 position, and the ratio of the resulting regioisomers is influenced by several factors. Steric hindrance often plays a decisive role; the less sterically hindered nitrogen atom is typically favored for alkylation. sci-hub.se For 3-methyl-5-benzyl-1H-pyrazole, the N1 position adjacent to the smaller methyl group is generally more accessible than the N2 position next to the bulkier benzyl (B1604629) group.
The nature of the electrophile and the reaction conditions (base, solvent) also significantly impact the N1/N2 ratio. The use of different bases can alter the nucleophilicity of the pyrazolate anion, and solvent polarity can influence the tautomeric equilibrium, thereby affecting the final product distribution. beilstein-journals.org For instance, in related 1,3-azoles, organomagnesium reagents have been employed to direct alkylation towards the more sterically hindered nitrogen atom, offering a synthetic strategy to overcome the inherent preference for the less hindered site. sci-hub.sesemanticscholar.org
| Reaction Type | Reagents and Conditions | Major Product(s) | Ref. |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | Predominantly N1-alkylated product due to steric factors | sci-hub.sebeilstein-journals.org |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, NBS), Solvent | 4-Substituted product | researchgate.netquora.com |
Strategic Introduction of Functional Groups
The ability to introduce a variety of functional groups onto the 1H-pyrazole, 3-methyl-5-(phenylmethyl)- core is essential for the synthesis of more complex molecules and for modulating its chemical and biological properties.
Halogenation is a fundamental transformation for pyrazoles, as the resulting halopyrazoles are versatile intermediates for further functionalization, particularly in cross-coupling reactions. As mentioned, electrophilic halogenation of 3-methyl-5-benzyl-1H-pyrazole with reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular iodine will occur selectively at the C4 position. researchgate.netbeilstein-archives.org The reaction conditions are generally mild, reflecting the activated nature of the pyrazole ring. If the C4 position is already substituted, halogenation of the pyrazole ring becomes more challenging. researchgate.net
Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides at room temperature, providing an efficient, metal-free method for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org While not directly demonstrated on 3-methyl-5-benzyl-1H-pyrazole, this methodology suggests a viable route for the C4-halogenation of this scaffold.
| Halogenating Agent | Position of Halogenation | Typical Conditions | Ref. |
| N-Bromosuccinimide (NBS) | C4 | Room temperature, solvent (e.g., CH2Cl2, CCl4) | beilstein-archives.org |
| N-Chlorosuccinimide (NCS) | C4 | Room temperature, solvent (e.g., CH2Cl2, CCl4) | beilstein-archives.org |
| Iodine (I2) | C4 | Often with an oxidizing agent or base | nih.gov |
Halogenated pyrazoles are key precursors for introducing new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The C4- and C5-halopyrazoles derived from the 3-methyl-5-benzyl-1H-pyrazole core can be utilized in reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.
The Suzuki-Miyaura reaction, which couples a halide with a boronic acid or ester, is a powerful tool for forming biaryl and heteroaryl-aryl bonds. The efficiency of this reaction has been demonstrated for various halogenated pyrazoles, including those with unprotected NH groups. acs.orgresearchgate.net Both bromo- and chloropyrazoles have been shown to be effective substrates, sometimes superior to iodopyrazoles due to a reduced tendency for dehalogenation side reactions. acs.org
The Sonogashira coupling, involving the reaction of a halide with a terminal alkyne, provides a direct route to alkynylpyrazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.netwikipedia.orglibretexts.org The reactivity of halopyrazoles in Sonogashira couplings generally follows the order I > Br > Cl. researchgate.net
Direct C-H activation and metalation of the pyrazole ring, for example through lithiation, can also serve as a pathway to introduce functional groups. However, controlling the regioselectivity of such reactions can be challenging due to the presence of multiple acidic protons and potential coordination sites for the metal.
| Cross-Coupling Reaction | Substrate | Catalyst System | Product Type | Ref. |
| Suzuki-Miyaura | 4-Halopyrazole | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 4-Aryl/heteroaryl pyrazole | acs.orgnih.govnih.gov |
| Sonogashira | 4-Iodo/Bromopyrazole | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | 4-Alkynylpyrazole | researchgate.netresearchgate.netorganic-chemistry.org |
The introduction of carbonyl functionalities, such as formyl and acyl groups, onto the pyrazole ring provides valuable synthetic handles for further transformations. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction, which employs a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3), will regioselectively formylate the C4 position of the 3-methyl-5-benzyl-1H-pyrazole ring. nih.gov
The C-acylation of pyrazoles can be more complex. Direct Friedel-Crafts acylation on the pyrazole ring is often difficult. However, for pyrazole derivatives that can exist in a pyrazolone (B3327878) tautomeric form, selective C-acylation at the C4 position can be achieved. rsc.orgresearchgate.netresearchgate.net This is typically accomplished by forming a metal chelate of the pyrazolone, which then directs the acylating agent to the C4 position, avoiding O-acylation. researchgate.netscispace.com Given the tautomeric nature of the 3-methyl-5-benzyl-1H-pyrazole core, this approach could be applicable, particularly if the reaction conditions favor the hydroxypyrazole tautomer.
| Reaction | Reagents | Position of Functionalization | Ref. |
| Vilsmeier-Haack Formylation | POCl3, DMF | C4 | nih.govnii.ac.jp |
| C-Acylation (via pyrazolone) | Acyl chloride, Ca(OH)2, Dioxane | C4 | rsc.orgresearchgate.netresearchgate.net |
Prototropic Tautomerism and its Influence on Reactivity
A fundamental characteristic of N-unsubstituted pyrazoles, including 1H-pyrazole, 3-methyl-5-(phenylmethyl)-, is prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct but rapidly interconverting tautomeric forms. nih.govfu-berlin.de In the case of 3-methyl-5-benzyl-1H-pyrazole, the two tautomers are 3-methyl-5-benzyl-1H-pyrazole and 5-methyl-3-benzyl-1H-pyrazole.
The position of this tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents at C3 and C5, the solvent, temperature, and concentration. fu-berlin.demdpi.com Studies on related 3(5)-substituted pyrazoles have shown that electron-donating groups, such as methyl, tend to favor the tautomer where the substituent is at the C3 position. nih.govresearchgate.net Conversely, electron-withdrawing groups often favor the C5-substituted tautomer. nih.govresearchgate.net DFT studies on 3,5-disubstituted pyrazoles with a phenyl group at one position and an alkyl group (like methyl or benzyl) at the other indicate a preference for the tautomer where the phenyl group is at C3. nih.gov
This tautomeric equilibrium has a profound impact on the reactivity of the pyrazole core. nih.govencyclopedia.pub For instance, in N-alkylation reactions, the presence of two tautomers means that two different N-alkylated products can be formed. The relative nucleophilicity of the two nitrogen atoms in each tautomer, combined with steric factors, will determine the final product ratio. The tautomeric equilibrium can also influence electrophilic substitution on the ring. The electron density at the C4 position may differ slightly between the two tautomers, potentially affecting the rate and selectivity of the reaction.
Furthermore, the ability of the pyrazole to act as either a hydrogen bond donor (via the N-H) or acceptor (via the sp2-hybridized nitrogen) is directly linked to its tautomeric state. This can influence intermolecular interactions and the formation of supramolecular structures. fu-berlin.deresearchgate.net Understanding and potentially controlling the tautomeric equilibrium is therefore crucial for predictable and selective functionalization of the 1H-pyrazole, 3-methyl-5-(phenylmethyl)- core.
| Tautomer 1 | Tautomer 2 | Influencing Factors | Impact on Reactivity | Ref. |
| 3-methyl-5-benzyl-1H-pyrazole | 5-methyl-3-benzyl-1H-pyrazole | Substituent electronic effects, solvent, temperature | Determines product ratios in N-alkylation; influences electron density for electrophilic substitution | nih.govfu-berlin.demdpi.com |
Theoretical and Computational Investigations of 1h Pyrazole, 3 Methyl 5 Phenylmethyl and Pyrazole Derivatives
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. eurasianjournals.comresearchgate.net Functionals like B3LYP are commonly employed to provide a reliable balance between computational cost and accuracy for pyrazole (B372694) systems. researchgate.netresearchgate.net These calculations offer a microscopic view of the molecule's characteristics.
The electronic properties of pyrazole derivatives are often analyzed through their Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap generally implies higher chemical reactivity. researchgate.net
In studies of various pyrazole derivatives, the HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-accepting regions. DFT calculations provide quantitative values for these energies, allowing for the prediction of chemical behavior. researchgate.netresearchgate.net
| Derivative Studied | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 3-methyl-1-phenylpyrazole | -0.3316 | -0.0472 | 0.2844 | researchgate.net |
| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | -5.99 | -2.71 | 3.28 | researchgate.net |
This table is interactive. Click on the headers to sort.
Global reactivity descriptors such as chemical hardness, softness, and electronegativity can also be calculated from HOMO-LUMO energies to further characterize the molecule's electronic nature. ijcce.ac.ir
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-poor regions (positive potential), which are favorable for nucleophilic attack. uni-muenchen.decram.com Green and yellow areas represent neutral or slightly negative potentials, respectively. cram.com
For pyrazole derivatives, MEP maps typically show that the most negative potential is concentrated around the nitrogen atoms of the pyrazole ring, identifying them as primary sites for hydrogen bonding and coordination. cram.comimedpub.com The regions associated with hydrogen atoms, particularly those attached to the pyrazole ring's nitrogen, often display a positive potential (blue), indicating their role as hydrogen bond donors. cram.com This analysis helps in understanding intermolecular interactions and reactive sites within the molecule. researchgate.netimedpub.com
DFT calculations are frequently used to predict the spectroscopic properties of molecules, including vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.nettandfonline.com Theoretical calculations of vibrational frequencies, when compared with experimental data, can confirm the molecular structure and aid in the assignment of complex spectral bands. ijcce.ac.irfigshare.com
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts. ejosat.com.tr Studies on various pyrazole derivatives have shown a strong correlation between the predicted spectral data and the values obtained through experimental techniques, thereby validating both the computational method and the synthesized structure. figshare.comuomphysics.net This synergy between theoretical prediction and experimental results is crucial for the accurate characterization of novel compounds. figshare.com
| Spectroscopic Data | Calculation Method | Basis Set | Correlation with Experiment | Reference |
| Vibrational Frequencies | DFT/B3LYP | 6-311++G(d,p) | Good agreement after scaling | researchgate.net |
| NMR Chemical Shifts | GIAO | 6-311G(d,p) | High correlation coefficients (>90%) | figshare.comejosat.com.tr |
| UV-Visible Spectra | TD-DFT | 6-311+G(d,p) | Accurately predicts absorption wavelengths (λmax) | researchgate.net |
This table is interactive. Click on the headers to sort.
Molecular Docking and Intermolecular Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. eurasianjournals.comresearchgate.net This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms. nih.govnih.gov Docking studies on pyrazole derivatives have revealed their potential to interact with various biological targets, often showing good binding affinities. researchgate.netnih.gov
The binding of pyrazole derivatives within the active site of a protein is stabilized by a combination of intermolecular interactions. rdd.edu.iq Analysis of docked poses typically reveals the importance of:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors, while N-H groups can serve as donors. imedpub.comresearchgate.net These interactions with amino acid residues in the protein's active site are often crucial for binding affinity. nih.gov
π-π Stacking: The aromatic nature of both the pyrazole and phenyl rings allows for favorable π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan. mdpi.compreprints.org
Hydrophobic Interactions: Alkyl (e.g., methyl) and aryl (e.g., benzyl) substituents contribute to hydrophobic interactions with nonpolar pockets of the binding site, further stabilizing the ligand-protein complex. nih.gov
Studies on various pyrazole derivatives docked into protein kinases and other enzymes consistently highlight these interaction types as key determinants of their inhibitory activity. nih.govresearchgate.netrsc.org
| Pyrazole Derivative Class | Protein Target | Key Interactions Observed | Reference |
| 1,3,5-trisubstituted-1H-pyrazoles | Bcl-2 | Hydrogen bonding | rsc.org |
| Pyrazole-condensed heterocycles | TMK | Stable interactions with Glu152 and Phe105 | researchgate.net |
| Pyrazole carboxamides | MAO-B, AChE | Hydrogen bonds, π-stacking, van der Waals forces | rdd.edu.iqresearchgate.net |
| Thiazole-linked pyrazoles | EGFR Tyrosine Kinase | Binding to the hinge region of the ATP binding site | nih.gov |
This table is interactive. Click on the headers to sort.
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational stability of the ligand-protein complex over time. eurasianjournals.comnih.gov MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the molecular interactions in a physiological environment. eurasianjournals.com
Applications in Advanced Materials Chemistry and As Synthetic Intermediates
Pyrazoles as Key Synthetic Intermediates
The pyrazole (B372694) nucleus is a privileged scaffold in organic synthesis, valued for its stability and multiple reactive sites that allow for further functionalization. The presence of the methyl and benzyl (B1604629) groups on the 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- core provides additional avenues for chemical modification, enhancing its utility as a versatile intermediate.
Precursors for Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines)
The aminopyrazole moiety is a cornerstone for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. While direct studies employing the 5-amino derivative of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- are not extensively documented, the established reactivity of analogous aminopyrazoles provides a clear blueprint for its potential applications.
Pyrazolo[1,5-a]pyrimidines: These fused systems are typically synthesized through the condensation reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate is a key step in producing 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, a precursor for various inhibitors. nih.gov Similarly, 5-aminopyrazoles react with enaminones or chalcones in one-pot methodologies to yield functionalized pyrazolo[1,5-a]pyrimidines. nih.gov The 5-amino-3-methyl-1-phenylpyrazole derivative is also a common starting material for these bicyclic structures. researchgate.net Based on these established synthetic routes, the 5-amino derivative of 3-methyl-5-benzyl-1H-pyrazole would be a valuable precursor for synthesizing pyrazolo[1,5-a]pyrimidines bearing a benzyl group at the 5-position and a methyl group at the 2-position, offering a scaffold for further diversification.
Pyrazolo[3,4-b]pyridines: The synthesis of this fused system often involves the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone or other suitable three-carbon electrophiles. mdpi.com For example, 5-amino-1-phenyl-pyrazole undergoes cyclization with unsaturated ketones in the presence of a ZrCl₄ catalyst to form substituted pyrazolo[3,4-b]pyridines. mdpi.com Another common strategy is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole (B16455) and a diethyl 2-(ethoxymethylene)malonate derivative. mdpi.com By analogy, 5-amino-3-methyl-5-benzyl-1H-pyrazole could readily participate in such condensation reactions to afford pyrazolo[3,4-b]pyridines with specific substitution patterns, which are of interest for their potential biological and photophysical properties. mdpi.comresearchgate.net
The table below summarizes representative reactions for the synthesis of these fused systems using analogous aminopyrazole precursors.
| Fused System | Pyrazole Precursor | Reagent(s) | Conditions | Resulting Core Structure | Reference |
| Pyrazolo[1,5-a]pyrimidine | 5-Amino-3-methylpyrazole | Diethyl malonate, NaOEt | Multi-step | 2-Methylpyrazolo[1,5-a]pyrimidine | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 5-Amino-1H-pyrazoles | Enaminones, Sodium Halides | One-pot, cyclization | 3-Halo-pyrazolo[1,5-a]pyrimidine | nih.gov |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones | ZrCl₄, 95 °C | 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1-(triazin-3-yl)pyrazole | Benzoylacetone | Reflux | 4,6-Disubstituted-1-(triazin-3-yl)-1H-pyrazolo[3,4-b]pyridine | nih.gov |
Building Blocks for Complex Molecular Architectures
The structural framework of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- makes it an excellent building block for constructing more elaborate molecules. The N-H proton of the pyrazole ring can be readily substituted, allowing for the introduction of various functional groups. For example, related N-unsubstituted pyrazoles are alkylated with reagents like benzyl chloride to produce N-benzyl derivatives, which are themselves important intermediates. nih.gov The N-benzylated isomer, 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, is noted for its role as a key intermediate in synthesizing pharmaceuticals and agrochemicals. chemimpex.com
Furthermore, the C4 position of the pyrazole ring is susceptible to electrophilic substitution, providing another site for molecular elaboration. The methyl and benzyl groups can also be chemically modified, although this is less common. This multi-faceted reactivity allows 3-methyl-5-benzyl-1H-pyrazole to serve as a versatile scaffold, enabling the synthesis of a diverse library of compounds for various applications, from drug discovery to materials science. chemscene.com
Development of Functional Materials Based on Pyrazole Scaffolds
The inherent electronic properties and structural rigidity of the pyrazole ring have led to its incorporation into a variety of functional materials. The specific substituents—methyl and benzyl—on 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- can be used to fine-tune the properties of these materials.
Ligands in Coordination Chemistry
Pyrazoles are exceptional ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal ions. researchgate.net They are integral components of many coordination complexes and polynuclear systems. nih.gov While specific complexes of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- are not widely reported, the coordination chemistry of structurally similar pyrazoles, such as 4-benzyl-1H-pyrazole, is known. nih.gov The nitrogen atoms of the pyrazole ring act as electron donors, capable of forming stable complexes with a wide range of metal ions. The steric bulk of the benzyl group at the 5-position and the methyl group at the 3-position would influence the coordination geometry and the stability of the resulting metal complexes, potentially leading to novel catalytic or magnetic properties.
Luminescent and Fluorescent Agents
The pyrazole scaffold is a common feature in many fluorescent molecules and organic dyes. nih.gov Their aromatic nature and the potential for creating extended π-conjugated systems make them ideal candidates for luminescent materials. The incorporation of aromatic groups, such as the benzyl substituent in 1H-Pyrazole, 3-methyl-5-(phenylmethyl)-, can enhance these properties. Research on other pyrazole derivatives has shown that they can serve as the core for fluorescent probes and materials with significant Stokes shifts. mdpi.com Although the specific photophysical properties of 3-methyl-5-benzyl-1H-pyrazole have not been detailed, its structure suggests a strong potential for applications as a fluorescent agent, particularly if incorporated into larger conjugated systems.
Optoelectronic Applications
The development of organic materials for optoelectronic applications is a rapidly growing field. Pyrazole derivatives are being explored for their potential use in devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The electrical and dielectric properties of materials containing the pyrazole moiety have been investigated, revealing their potential as components in electronic devices. researchgate.net The combination of the electron-rich pyrazole ring and the aromatic benzyl group in 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- provides a foundation for designing materials with tailored electronic band gaps and charge transport properties, making it a promising candidate for future research in optoelectronics. researchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques for Pyrazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For "1H-Pyrazole, 3-methyl-5-(phenylmethyl)-", both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR provides information on the number, environment, and splitting of hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of "1H-Pyrazole, 3-methyl-5-(phenylmethyl)-" shows characteristic signals for the methyl, methylene (B1212753), pyrazole (B372694), and phenyl protons. The broad singlet corresponding to the N-H proton of the pyrazole ring is a key indicator of this tautomeric form.
¹³C NMR spectroscopy details the carbon framework of the molecule. The spectrum for this compound will display distinct signals for the methyl carbon, the methylene bridge carbon, the carbons of the pyrazole ring, and the carbons of the phenyl group. The chemical shifts of the pyrazole carbons (C3, C4, and C5) are particularly important for confirming the substitution pattern.
Detailed NMR data are presented below.
Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₃ (at C3) | 2.22 (s, 3H) | 11.0 |
| -CH₂- (benzyl) | 3.91 (s, 2H) | 32.7 |
| H-4 (pyrazole) | 5.86 (s, 1H) | 104.6 |
| Phenyl H | 7.19-7.33 (m, 5H) | 126.5, 128.6, 128.7 |
| C-3 (pyrazole) | - | 148.1 |
| C-5 (pyrazole) | - | 144.3 |
| C-ipso (phenyl) | - | 138.8 |
| N-H (pyrazole) | 10.70 (br s, 1H) | - |
s = singlet, m = multiplet, br s = broad singlet
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of "1H-Pyrazole, 3-methyl-5-(phenylmethyl)-" provides key diagnostic bands. A prominent broad band in the region of 3200-2600 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring, indicating intermolecular hydrogen bonding. The C-H stretching vibrations for the aromatic (phenyl) and aliphatic (methyl, methylene) groups appear around 3141-2917 cm⁻¹. Additionally, C=C and C=N stretching vibrations from the aromatic systems are observed in the 1560-1454 cm⁻¹ region.
Interactive Data Table: Key IR Absorption Bands for 1H-Pyrazole, 3-methyl-5-(phenylmethyl)-
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-2600 (broad) | N-H Stretch | Pyrazole N-H |
| 3141-2917 | C-H Stretch | Aromatic & Aliphatic C-H |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For "1H-Pyrazole, 3-methyl-5-(phenylmethyl)-", electron ionization (EI) mass spectrometry shows a distinct molecular ion peak [M]⁺ that confirms its molecular weight. The fragmentation pattern is also characteristic; a major fragment observed corresponds to the loss of a hydrogen atom to form a stable pyrazolyl cation, while another significant peak relates to the tropylium (B1234903) ion, a common fragment for benzyl-substituted compounds.
Interactive Data Table: Mass Spectrometry Data (EI) for 1H-Pyrazole, 3-methyl-5-(phenylmethyl)-
| m/z Value | Relative Intensity (%) | Assignment |
|---|---|---|
| 172 | 70 | [M]⁺ (Molecular Ion) |
| 171 | 100 | [M-H]⁺ |
X-ray Crystallography for Precise Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, researchers can generate a detailed map of electron density and thus determine bond lengths, bond angles, and intermolecular interactions with high precision.
For pyrazole compounds, X-ray crystallography can definitively establish the tautomeric form present in the solid state, reveal the planarity of the pyrazole ring, and detail the nature of hydrogen bonding networks and π–π stacking interactions that dictate the crystal packing. While this technique would provide invaluable structural data for "1H-Pyrazole, 3-methyl-5-(phenylmethyl)-", specific crystallographic data for this exact compound are not available in the surveyed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, corresponding to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores like aromatic rings and conjugated systems.
For "1H-Pyrazole, 3-methyl-5-(phenylmethyl)-", the pyrazole and phenyl rings constitute the primary chromophores. A UV-Vis spectrum would be expected to show absorption bands characteristic of π→π* transitions associated with these aromatic systems. The position (λ_max) and intensity of these bands can be influenced by the solvent and the substitution pattern on the rings. However, specific experimental UV-Vis spectral data for "1H-Pyrazole, 3-methyl-5-(phenylmethyl)-" have not been reported in the reviewed sources.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. By mapping properties onto a molecular surface defined by electron distribution, this technique provides a graphical representation of close contacts between neighboring molecules.
This analysis generates 2D fingerprint plots that summarize the types and relative significance of different intermolecular interactions, such as hydrogen bonds and π–π stacking. For pyrazole derivatives, Hirshfeld analysis is instrumental in understanding the forces that govern their solid-state architecture. As this method is dependent on crystallographic data, a Hirshfeld surface analysis for "1H-Pyrazole, 3-methyl-5-(phenylmethyl)-" cannot be performed without its predetermined crystal structure.
Future Research Directions and Perspectives for 1h Pyrazole, 3 Methyl 5 Phenylmethyl
Innovation in Sustainable and Efficient Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, traditionally involving methods that present environmental and efficiency challenges. benthamdirect.com Future research on 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- will likely pivot towards greener and more sustainable synthetic protocols that prioritize high yields, atom economy, and the use of environmentally benign reagents and conditions. nih.govresearchgate.net
Key areas for innovation include the adoption of multicomponent reactions (MCRs), which allow for the construction of complex molecules like 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- in a single step from multiple starting materials, thereby reducing waste and improving efficiency. acs.orgias.ac.in The exploration of novel catalytic systems is another promising frontier. This includes the use of heterogeneous, recyclable catalysts, and nano-catalysts that offer high efficiency and easy separation from the reaction mixture. nih.govacs.org Furthermore, energy-efficient techniques such as microwave-assisted and ultrasound-assisted organic synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.commdpi.com The use of green solvents, particularly water or ionic liquids, is also a critical aspect of developing sustainable synthetic pathways. thieme-connect.comresearchgate.net
Table 1: Promising Sustainable Synthetic Strategies
| Synthetic Strategy | Core Principle | Potential Advantages for 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- Synthesis |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. ias.ac.in | Increased efficiency, reduced waste, operational simplicity. nih.gov |
| Heterogeneous Catalysis | Using catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). ias.ac.in | Ease of catalyst recovery and reuse, improved product purity. acs.org |
| Microwave/Ultrasound Assistance | Employing alternative energy sources to drive reactions. mdpi.com | Drastically reduced reaction times, higher yields, milder reaction conditions. benthamdirect.com |
| Green Solvents | Utilizing environmentally benign solvents like water or ionic liquids. thieme-connect.com | Reduced environmental impact, enhanced safety, potential for unique reactivity. researchgate.net |
Unveiling Novel Reactivity Patterns and Transformations
The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns; it generally undergoes electrophilic substitution at the C4 position, while nucleophilic attacks are favored at C3 and C5. mdpi.comijnrd.org For 1H-Pyrazole, 3-methyl-5-(phenylmethyl)-, future research should aim to explore beyond these classical reactions to unveil new transformations.
A particularly promising area is the transition-metal-catalyzed C-H activation and functionalization of the pyrazole core and its substituents. researchgate.net This allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach to creating diverse derivatives. For instance, palladium-catalyzed rollover annulation has been demonstrated for 1-benzylpyrazoles, leading to the formation of complex tricyclic benzazepine structures through a twofold C-H activation process. acs.orgcdmf.org.br Investigating similar annulation or coupling reactions for 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- could yield novel polycyclic systems with interesting properties.
Further studies could also focus on the reactivity of the benzyl (B1604629) and methyl groups. For example, selective oxidation or halogenation of the benzylic methylene (B1212753) or methyl groups could provide handles for further derivatization. Understanding the interplay between the substituents and the pyrazole ring will be crucial for controlling the regioselectivity of these transformations.
Table 2: Potential Future Transformations
| Reaction Type | Target Site | Potential Outcome |
|---|---|---|
| C-H Arylation/Allylation | Pyrazole C4-H, Benzyl C-H | Direct introduction of aryl or allyl groups to build molecular complexity. researchgate.net |
| [5+2] Rollover Annulation | Pyrazole N1, Benzyl C-H, Pyrazole C5 | Synthesis of novel fused seven-membered N-heterocyclic rings. acs.orgcdmf.org.br |
| Selective Oxidation | Benzylic CH₂ or Methyl CH₃ | Creation of ketone or carboxylic acid functionalities for further modification. |
| Photoredox Catalysis | Pyrazole Ring or Substituents | Accessing unique reactivity pathways under mild conditions for novel functionalizations. mdpi.com |
Synergistic Integration of Advanced Computational Modeling for Structure-Property Relationships
Advanced computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the design and discovery process. researchgate.net For 1H-Pyrazole, 3-methyl-5-(phenylmethyl)-, the synergistic integration of computational modeling with experimental work represents a significant future direction.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of pyrazole derivatives with their chemical or biological activities. researchgate.netijsdr.org Such models can predict the properties of novel, unsynthesized derivatives of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)-, guiding synthetic efforts toward compounds with desired characteristics. nih.gov
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, stability, and reactivity of the molecule. eurjchem.comresearchgate.net DFT can be used to model reaction mechanisms, predict the regioselectivity of electrophilic or nucleophilic attacks, and calculate spectroscopic properties, complementing experimental findings. researchgate.netkfupm.edu.sa For example, DFT can help elucidate the HOMO-LUMO energy gap, which is crucial for understanding the molecule's electronic transitions and kinetic stability. researchgate.net Molecular docking simulations are another valuable tool, particularly in drug discovery, for predicting the binding affinity and orientation of a molecule within the active site of a biological target. nih.govnih.gov
Table 3: Applications of Computational Modeling
| Computational Method | Application Area | Predicted Information |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Property Prediction | Correlation of molecular structure with biological activity or physical properties. researchgate.netnih.gov |
| DFT (Density Functional Theory) | Reactivity and Spectroscopy | Molecular geometry, reaction pathways, electronic properties (HOMO/LUMO), vibrational frequencies. eurjchem.comkfupm.edu.sa |
| Molecular Docking | Bioactivity Screening | Binding modes and affinities to biological targets like enzymes or receptors. nih.gov |
| Molecular Dynamics (MD) Simulation | Conformational Analysis | Dynamic behavior and stability of the molecule and its complexes over time. kfupm.edu.sa |
By focusing on these innovative research directions, the scientific community can unlock the full potential of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)-, paving the way for the development of more efficient chemical processes and novel molecular entities with tailored properties.
Q & A
Q. What are the optimal synthetic routes and characterization methods for 3-methyl-5-(phenylmethyl)-1H-pyrazole?
- Methodological Answer : Synthesis typically involves alkylation or coupling reactions. For example, diazonium salt coupling (as in ) under 0–5°C in ethanol with sodium acetate yields azo derivatives. Purification via ethyl acetate extraction and silica gel chromatography is recommended. Characterization includes:
- Melting points : Determined using a Böetius PHMK apparatus.
- IR spectroscopy : Identifies functional groups (e.g., νmax at 1572 cm⁻¹ for C=N stretches).
- NMR : ¹H and ¹³C spectra (e.g., δH 8.39 ppm for aromatic protons, δC 159.9 ppm for pyrazole carbons) confirm regiochemistry .
Table 1 : Example Synthesis Data from
| Compound | Yield (%) | m.p. (°C) | Key IR (cm⁻¹) | Key ¹H NMR (δ, ppm) |
|---|---|---|---|---|
| 2aa | 55 | 196–198 | 1572 (C=N) | 8.39 (aromatic H) |
| 2ab | 29 | N/A | 1452 (C-H) | 4.41 (N-CH₃) |
Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to process intensity data. ORTEP-3 ( ) generates thermal ellipsoid plots to visualize atomic displacement. Key steps:
- Data collection : High-resolution CCD detectors.
- Structure solution : Direct methods in SHELXS.
- Hydrogen bonding : Analyzed via PLATON or Mercury software .
Advanced Research Questions
Q. How can hydrogen bonding patterns in crystalline 3-methyl-5-(phenylmethyl)-1H-pyrazole be systematically analyzed?
- Methodological Answer : Apply graph set analysis ( ) to categorize hydrogen bonds into motifs (e.g., D , R₂²(8) ). For example:
- Donor-Acceptor (D–A) distances : Measure using crystallographic data (e.g., 2.8–3.0 Å for N–H···N).
- Directionality : Assess via Etter’s rules to predict packing motifs.
- Software : Use CrystalExplorer or TOPOS for topological analysis .
Q. What strategies are effective for designing biologically active derivatives of this compound?
- Methodological Answer :
- Derivatization : Introduce substituents via Suzuki coupling (e.g., trifluoromethyl groups at the phenyl ring, as in ).
- Biological assays : Test kinase inhibition using IC₅₀ measurements.
- Computational modeling : Dock derivatives into target proteins (e.g., using AutoDock Vina) guided by crystallographic data .
Table 2 : Example Derivative Data from
| Compound | Biological Target | IC₅₀ (nM) | Key Modification |
|---|---|---|---|
| 5i | Kinase X | 12 | 4-hydroxy-3,5-dimethoxyphenyl |
| 5j | Kinase Y | 8 | 3,4,5-trifluorophenyl |
Q. How do solvent and temperature conditions affect the tautomeric equilibrium of this pyrazole derivative?
- Methodological Answer :
- Variable-temperature NMR : Monitor tautomer ratios (e.g., 1H-pyrazole vs. 2H-pyrazole) in DMSO-d₆ vs. CDCl₃.
- DFT calculations : Compare energy barriers (e.g., B3LYP/6-31G*) for tautomer interconversion.
- Solvent polarity : Polar solvents stabilize zwitterionic forms, as shown in for analogous compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility checks : Validate purity via HPLC (≥98%) and elemental analysis (e.g., C, H, N % within ±0.3% of theoretical).
- Environmental factors : Control humidity (e.g., hygroscopic samples may depress m.p.).
- Reference standards : Cross-check with NIST data () for ¹H NMR shifts (e.g., δH 4.41 ppm for methyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
